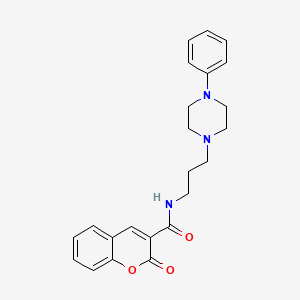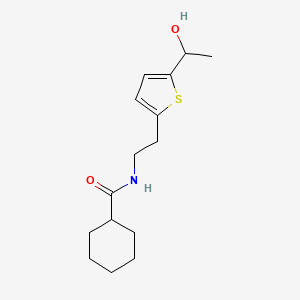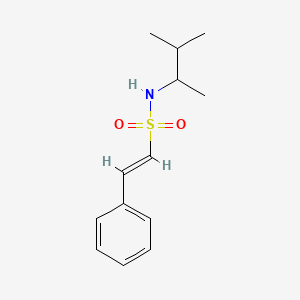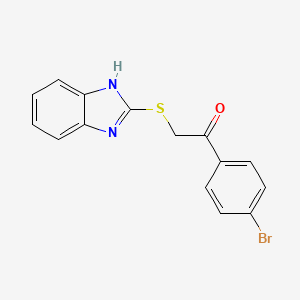
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also known as GSK-J4, is a potent inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Polarographic Studies : The polarographic behavior of arylazo pyrazoles, which share a similar pyrazole core with 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, has been explored. These compounds exhibit distinctive electrochemical reductions, suggesting their potential for analytical applications in electrochemistry (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Antiproliferative Activities : A study on pyrazole-sulfonamide derivatives, structurally akin to the target compound, indicated that these molecules possess in vitro antiproliferative activities against certain cancer cell lines, suggesting their potential as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Heterocyclic Synthesis Applications : The utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives has been demonstrated, highlighting the versatility of pyrazole derivatives in organic and medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Activity
Cytotoxicity and Antitumor Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be considered structurally related to the target compound due to the presence of amide and aromatic rings, revealed potent cytotoxic activities against several cancer cell lines. This suggests the potential application of similar compounds in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Carbonic Anhydrase Inhibition : Novel pyrazole-3,4-dicarboxamides bearing sulfonamide moiety, resembling the target compound's functional groups, were studied for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Mécanisme D'action
Target of Action
The primary target of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cellular function .
Mode of Action
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide interacts with its target by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z , a key component of the Y pathway.
Biochemical Pathways
The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of Z. This decrease has downstream effects on other biochemical pathways, including the A and B pathways .
Pharmacokinetics
The ADME properties of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide are as follows:
Result of Action
The action of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide at the molecular level results in the inhibition of enzyme X and a decrease in the production of Z. At the cellular level, this leads to changes in cellular function and potentially the induction of cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other compounds can influence its efficacy.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-7-11(16(2)15-8)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHODLVYBSFSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)

![{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2897053.png)



![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)
![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)


![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)